H-DL-Abu-OH

Description

2-Aminobutyric acid has been reported in Euphorbia prostrata, Ascochyta medicaginicola, and other organisms with data available.

Alpha-Aminobutyric Acid is an alpha-amino acid that is a derivative of alanine with a side chain that is one carbon longer than the alanine side chain. It is synthesized through the transamination of oxobutyrate and is utilized in the biosynthesis of nonribosomal peptides.

RN given refers to cpd without isomeric designation

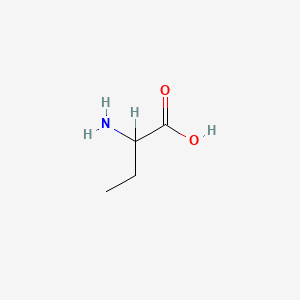

Structure

3D Structure

Properties

IUPAC Name |

2-aminobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCKQJZIFLGMSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90862679 | |

| Record name | Butanoic acid, 2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Acros Organics MSDS] | |

| Record name | DL-alpha-Amino-n-butyric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13949 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2835-81-6, 1492-24-6, 80-60-4 | |

| Record name | α-Aminobutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2835-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Aminobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002835816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Butyrine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97060 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-2-Aminobutyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 2-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-2-aminobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.742 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-aminobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-AMINOBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8306QPJ19P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to H-DL-Abu-OH (α-Aminobutyric Acid)

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-DL-Abu-OH, chemically known as DL-2-Aminobutanoic acid or α-Aminobutyric acid (AABA), is a non-proteinogenic α-amino acid that has garnered increasing interest in biomedical research. As a derivative of alanine, it participates in various metabolic pathways and has demonstrated significant immunomodulatory and metabolic regulatory effects. This technical guide provides a comprehensive overview of the chemical properties, biological activities, and potential therapeutic applications of this compound. Detailed experimental protocols for studying its effects on macrophage polarization and in a preclinical model of metabolic dysfunction-associated steatotic liver disease (MASLD) are presented. Furthermore, this document summarizes key quantitative data from recent studies and visualizes the associated signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action. While this guide aims to be extensive, it is important to note that specific details from some of the most recent pre-clinical studies, particularly quantitative outcomes and detailed methodologies for its application in MASLD, are based on preliminary findings and publicly available abstracts, as full-text data is not yet available. Additionally, to date, specific molecular docking studies detailing the binding of this compound to key protein targets such as AMPK and SIRT1 have not been identified in the public domain.

Chemical Identity and Properties

This compound is a racemic mixture of the D and L isomers of 2-aminobutanoic acid. It is structurally similar to the proteinogenic amino acid alanine, with an additional ethyl side chain.[1][2]

| Property | Value | Reference |

| Systematic Name | DL-2-Aminobutanoic acid | [3][4] |

| Common Synonyms | DL-α-Aminobutyric acid, this compound, AABA, Butyrine, Homoalanine | [2][4][5] |

| CAS Number | 2835-81-6 | [1][3][6] |

| Molecular Formula | C4H9NO2 | [3][6][7] |

| Molecular Weight | 103.12 g/mol | [3][6][7] |

| Appearance | White solid | [8] |

| Purity | Typically ≥99% for research applications | [3][4] |

| Solubility | Soluble in water | [5] |

| Storage | Room temperature | [1][7] |

Biological Activities and Therapeutic Potential

This compound exhibits a range of biological activities, positioning it as a molecule of interest for therapeutic development. Its primary roles appear to be in the regulation of inflammation and metabolic processes.

-

Immunomodulation: this compound has been shown to modulate the activity of macrophages, key cells of the innate immune system. Specifically, it can suppress the pro-inflammatory M1 macrophage polarization induced by lipopolysaccharide (LPS). This is achieved through a combination of metabolic reprogramming and epigenetic modifications.

-

Metabolic Regulation: Recent preclinical studies suggest that this compound can ameliorate metabolic dysfunction-associated steatotic liver disease (MASLD). The proposed mechanism involves the enhancement of the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathway, which are central regulators of cellular energy homeostasis and metabolism. Furthermore, it appears to modulate the gut-liver axis, influencing the gut microbiome composition.

-

Neurotransmission: There is some evidence to suggest a potential role for α-aminobutyric acid in neurotransmission, although this is less well-characterized than its metabolic and immunomodulatory functions.[5]

-

Ergogenic Supplement: Amino acid derivatives, including this compound, have been explored as ergogenic supplements for their potential to influence anabolic hormone secretion and supply fuel during exercise.[1]

Experimental Protocols

In Vitro Macrophage Polarization Assay

This protocol is based on the methodology described by Gong et al. (2023) to investigate the effect of this compound on M1 macrophage polarization.

Objective: To determine the effect of this compound on the polarization of bone marrow-derived macrophages (BMDMs) to a pro-inflammatory M1 phenotype upon stimulation with lipopolysaccharide (LPS).

Materials:

-

Bone marrow cells isolated from C57BL/6 mice

-

Macrophage colony-stimulating factor (M-CSF)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound (α-Aminobutyric acid)

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate-buffered saline (PBS)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix and primers for Nos2, Tnf, Il6, and a housekeeping gene (e.g., Actb)

-

ELISA kits for TNF-α and IL-6

-

Griess reagent for nitric oxide (NO) measurement

-

Protein lysis buffer and Western blot reagents

-

Antibodies for iNOS and a loading control (e.g., β-actin)

Procedure:

-

BMDM Differentiation:

-

Isolate bone marrow cells from the femurs and tibias of C57BL/6 mice.

-

Culture the cells in RPMI-1640 medium containing 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate them into BMDMs. Replace the medium every 2-3 days.

-

-

Macrophage Stimulation and Treatment:

-

Seed the differentiated BMDMs into appropriate culture plates.

-

Pre-treat the BMDMs with varying concentrations of this compound for a specified period (e.g., 24 hours).

-

Stimulate the cells with 100 ng/mL LPS for a further 24 hours to induce M1 polarization. Include a control group with LPS stimulation but without this compound pre-treatment.

-

-

Analysis of M1 Markers:

-

Gene Expression (qPCR): Harvest the cells, extract total RNA, and synthesize cDNA. Perform qPCR to measure the relative mRNA expression levels of M1 marker genes (Nos2, Tnf, Il6).

-

Cytokine Secretion (ELISA): Collect the cell culture supernatants and measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits.

-

Nitric Oxide Production: Measure the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatants using the Griess reagent.

-

Protein Expression (Western Blot): Lyse the cells and perform Western blotting to detect the protein levels of inducible nitric oxide synthase (iNOS).

-

In Vivo Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Model

The following is a generalized protocol based on the abstract by Felicianna et al. (2025). The full experimental details, including the precise dosage of this compound and the duration of the treatment, were not available in the public domain at the time of this writing.

Objective: To investigate the therapeutic effect of this compound on the progression of MASLD in a diet-induced mouse model.

Materials:

-

C57BL/6 mice

-

High-fat/high-cholesterol diet (HFD)

-

Standard chow diet

-

This compound (α-Aminobutyric acid)

-

Vehicle for oral gavage (e.g., water or saline)

-

Equipment for oral gavage

-

Materials for blood collection and serum analysis (e.g., for triglycerides, cholesterol, insulin)

-

Materials for liver tissue collection and processing (for histology, gene and protein expression analysis)

-

Materials for fecal sample collection for gut microbiome analysis

Procedure:

-

Animal Model Induction:

-

Acclimate C57BL/6 mice to the animal facility for at least one week.

-

Divide the mice into experimental groups: a control group on a standard chow diet, an HFD-fed group, and an HFD-fed group treated with this compound.

-

Feed the HFD groups the high-fat/high-cholesterol diet to induce MASLD. The duration of the diet will depend on the desired severity of the disease.

-

-

Treatment Administration:

-

Administer this compound or vehicle to the respective groups daily via oral gavage. The dosage and treatment duration should be based on preliminary studies or literature.

-

-

Outcome Measures:

-

Metabolic Parameters: Monitor body weight and food intake regularly. At the end of the study, collect blood samples to measure serum levels of triglycerides, cholesterol, and insulin (B600854) to assess insulin resistance.

-

Liver Histology: Euthanize the mice and collect liver tissues. Fix a portion of the liver in formalin for histological analysis (H&E staining) to assess hepatic steatosis.

-

Gene and Protein Expression: Snap-freeze a portion of the liver in liquid nitrogen for subsequent analysis of genes and proteins related to lipogenesis, fatty acid oxidation, and the AMPK/SIRT1 pathway (e.g., via qPCR and Western blotting).

-

Gut Microbiome Analysis: Collect fecal samples at baseline and at the end of the study for 16S rRNA gene sequencing to analyze changes in the gut microbiota composition.

-

Quantitative Data Summary

Effect of this compound on M1 Macrophage Polarization

The following table summarizes the key findings from Gong et al. (2023) on the effect of this compound (AABA) on LPS-induced M1 macrophage polarization.

| Parameter | Condition | Result | p-value |

| Gene Expression (mRNA) | |||

| Nos2 | LPS | Increased | <0.01 |

| LPS + AABA | Decreased vs. LPS | <0.01 | |

| Tnf | LPS | Increased | <0.01 |

| LPS + AABA | Decreased vs. LPS | <0.01 | |

| Il6 | LPS | Increased | <0.01 |

| LPS + AABA | Decreased vs. LPS | <0.01 | |

| Cytokine Secretion | |||

| TNF-α | LPS | Increased | <0.001 |

| LPS + AABA | Decreased vs. LPS | <0.001 | |

| IL-6 | LPS | Increased | <0.001 |

| LPS + AABA | Decreased vs. LPS | <0.001 | |

| Nitric Oxide (NO) Production | LPS | Increased | <0.001 |

| LPS + AABA | Decreased vs. LPS | <0.001 |

Signaling Pathways

This compound in Macrophage Polarization

This compound inhibits M1 macrophage polarization through a dual mechanism involving metabolic reprogramming and epigenetic modification. It enhances the expression of EZH2, a histone methyltransferase, which in turn increases the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3) at the promoter regions of pro-inflammatory genes, leading to their transcriptional repression.

Proposed Mechanism of this compound in MASLD

Based on the findings of Felicianna et al. (2025), this compound is proposed to ameliorate MASLD by enhancing the AMPK/SIRT1 signaling pathway. Activation of this pathway leads to the suppression of lipogenesis and the promotion of fatty acid oxidation.

Conclusion and Future Directions

This compound (α-Aminobutyric acid) is an intriguing non-proteinogenic amino acid with demonstrated potential in modulating key inflammatory and metabolic pathways. The available evidence strongly suggests its therapeutic utility in inflammatory diseases and metabolic disorders such as MASLD. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to further investigate its mechanisms of action and explore its clinical relevance.

Future research should focus on several key areas. Firstly, the complete elucidation of the experimental details and quantitative outcomes from the preclinical MASLD studies is essential. Secondly, a critical next step is to perform molecular docking and binding affinity studies to identify the direct molecular targets of this compound, particularly its interaction with key regulatory proteins like AMPK and SIRT1. Understanding these direct interactions will be pivotal for its development as a targeted therapeutic agent. Finally, further in vivo studies are warranted to explore its efficacy and safety in a broader range of disease models, paving the way for potential clinical translation.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting Sirtuin 1 for therapeutic potential: Drug repurposing approach integrating docking and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lipopolysaccharides accelerate hepatic steatosis in the development of nonalcoholic fatty liver disease in Zucker rats [jstage.jst.go.jp]

- 4. A magnetic affinity approach to identify plant GABA-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uefconnect.uef.fi [uefconnect.uef.fi]

- 6. Frontiers | Elucidating the gut microbiota-driven crosstalk: mechanistic interplay of lobetyolin in coordinating cholesterol homeostasis and anti-inflammatory pathways in hyperlipidemic mice models [frontiersin.org]

- 7. Targeting Sirtuin 1 for therapeutic potential: Drug repurposing approach integrating docking and molecular dynamics simulations | PLOS One [journals.plos.org]

- 8. Identification of potential AMPK activator by pharmacophore modeling, molecular docking and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to H-DL-Abu-OH (DL-2-Aminobutanoic Acid)

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-DL-Abu-OH, chemically known as DL-2-aminobutanoic acid or DL-α-aminobutyric acid, is a non-proteinogenic α-amino acid. As a racemic mixture of its D- and L-enantiomers, it serves as a crucial building block in synthetic organic chemistry, particularly in the fields of peptide and medicinal chemistry. Its incorporation into peptide chains can impart unique conformational properties and enhanced stability against enzymatic degradation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis methodologies, and applications of this compound, with a focus on detailed experimental protocols and data presentation for the scientific community.

Chemical Structure and Identification

This compound is an amino acid in which the amino group is attached to the alpha-carbon (the carbon atom adjacent to the carboxyl group). The side chain is an ethyl group. Being a DL-mixture, it contains equal amounts of the (S)-2-aminobutanoic acid and (R)-2-aminobutanoic acid enantiomers.

Chemical Structure:

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2-Aminobutanoic acid |

| Systematic Name | (RS)-2-Aminobutanoic acid |

| Common Synonyms | DL-α-Aminobutyric acid, DL-alpha-Aminobutyric acid, this compound, DL-2-Aminobutyric acid |

| CAS Number | 2835-81-6[1] |

| Molecular Formula | C4H9NO2[2] |

| Molecular Weight | 103.12 g/mol [1][2] |

| SMILES | CCC(C(=O)O)N |

| InChI | InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7) |

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and application in chemical syntheses.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Appearance | White to off-white solid | --INVALID-LINK-- |

| Melting Point | 291 °C (decomposes) | [1] |

| Solubility | Soluble in water. | --INVALID-LINK-- |

| pKa (Acidic) | ~2.3 | --INVALID-LINK-- |

| pKa (Basic) | ~9.7 | --INVALID-LINK-- |

Synthesis of this compound

The most common and direct laboratory-scale synthesis of DL-2-aminobutanoic acid is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia (B1221849) and cyanide, followed by hydrolysis.

Strecker Synthesis

The Strecker synthesis provides a straightforward method for the preparation of α-amino acids.[3][4][5][6][7] For this compound, the synthesis starts with propanal.

The overall reaction can be summarized in two main steps:

-

Formation of α-aminonitrile: Propanal reacts with ammonia and a cyanide source (e.g., potassium cyanide) to form 2-aminobutanenitrile (B1582908).[3][4]

-

Hydrolysis: The α-aminonitrile is then hydrolyzed, typically under acidic conditions, to yield DL-2-aminobutanoic acid.[3][4]

The following is a representative experimental protocol for the Strecker synthesis of this compound, based on established chemical principles.

Materials:

-

Propanal

-

Ammonium (B1175870) chloride (NH₄Cl)

-

Potassium cyanide (KCN)

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (B78521) (NaOH)

-

Diethyl ether

-

Ethanol

-

Water (deionized)

Procedure:

-

Step 1: Formation of 2-Aminobutanenitrile.

-

In a well-ventilated fume hood, a solution of ammonium chloride in water is prepared.

-

The solution is cooled in an ice bath, and propanal is added dropwise with stirring.

-

A solution of potassium cyanide in water is then added slowly to the reaction mixture, maintaining the low temperature.

-

The mixture is stirred for several hours at room temperature to allow for the formation of the α-aminonitrile.

-

The organic layer containing the 2-aminobutanenitrile is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate.

-

-

Step 2: Hydrolysis of 2-Aminobutanenitrile.

-

The dried ether extract from the previous step is carefully evaporated to yield the crude 2-aminobutanenitrile.

-

Concentrated hydrochloric acid is added to the crude nitrile, and the mixture is refluxed for several hours. This process hydrolyzes the nitrile group to a carboxylic acid and the amino group is protonated.

-

After hydrolysis, the excess hydrochloric acid and water are removed under reduced pressure.

-

-

Step 3: Isolation and Purification of this compound.

-

The residue is dissolved in a minimum amount of water and the pH is adjusted to the isoelectric point of 2-aminobutanoic acid (around pH 6) using a solution of sodium hydroxide.

-

At the isoelectric point, the amino acid has its lowest solubility and will precipitate out of the solution.

-

The solution is cooled to facilitate crystallization.

-

The precipitated this compound is collected by filtration, washed with cold ethanol, and then with diethyl ether.

-

The product is dried under vacuum to yield pure DL-2-aminobutanoic acid.

-

Characterization:

The final product should be characterized by:

-

Melting Point: Comparison with the literature value.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amine, carboxylic acid).

-

Mass Spectrometry: To determine the molecular weight.

Bucherer-Bergs Synthesis

An alternative method for the synthesis of α-amino acids is the Bucherer-Bergs reaction.[8][9][10] This method involves the reaction of an aldehyde or ketone with ammonium carbonate and a cyanide source to form a hydantoin, which is then hydrolyzed to the amino acid. For this compound, the starting material would again be propanal.

Applications in Research and Drug Development

This compound is primarily used as a building block in the synthesis of peptides and other complex organic molecules.

-

Peptide Synthesis: The incorporation of non-proteinogenic amino acids like 2-aminobutanoic acid into peptide sequences can significantly alter their secondary structure and biological activity. It can be used to introduce conformational constraints and increase resistance to proteolytic degradation.

-

Pharmaceutical Intermediates: The separated enantiomers of 2-aminobutanoic acid are valuable chiral intermediates in the synthesis of various pharmaceuticals.

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the synthesis of this compound via the Strecker synthesis.

Conclusion

This compound is a fundamental building block in synthetic chemistry with significant applications in peptide and medicinal chemistry. A thorough understanding of its properties and synthetic methodologies, such as the Strecker synthesis, is crucial for its effective utilization in research and development. This guide provides a consolidated resource of technical data and experimental insights to aid scientists in their work with this versatile amino acid.

References

- 1. youtube.com [youtube.com]

- 2. Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. ck12.org [ck12.org]

- 5. Strecker amino acid synthesis [dl1.en-us.nina.az]

- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Strecker_amino_acid_synthesis [chemeurope.com]

- 9. CN102060721A - Method for preparing L-2-aminobutyric acid by asymmetric conversion method - Google Patents [patents.google.com]

- 10. (2S)-2-Aminobutanoic acid - Amerigo Scientific [amerigoscientific.com]

An In-depth Technical Guide to the Core Properties of DL-2-Aminobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-2-aminobutanoic acid, a non-proteinogenic α-amino acid, is a molecule of significant interest in various scientific domains, including synthetic chemistry, metabolomics, and pharmaceutical development. Its utility as a chiral building block and its involvement in crucial biological pathways, such as glutathione (B108866) homeostasis, underscore the need for a comprehensive understanding of its properties. This technical guide provides an in-depth overview of the physicochemical characteristics, synthesis, and biological role of DL-2-aminobutanoic acid, with a focus on experimental methodologies and relevant signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and related fields.

Chemical and Physical Properties

DL-2-aminobutanoic acid, also known as DL-α-aminobutyric acid, is a racemic mixture of the D- and L-enantiomers of 2-aminobutanoic acid. It presents as a white crystalline powder.[1] A summary of its key chemical and physical properties is provided in Table 1.

| Property | Value | References |

| Molecular Formula | C4H9NO2 | [1][2][3] |

| Molecular Weight | 103.12 g/mol | [1][2][3] |

| CAS Number | 2835-81-6 | [4][5] |

| Appearance | White crystalline powder | [1][2] |

| Melting Point | 291 °C (decomposes) | [1][2][4] |

| Boiling Point | 215.2 ± 23.0 °C (Predicted) | [1][2] |

| Density | 1.230 g/cm³ | [1][2] |

| pKa | 2.29 (at 25°C) | [2][6] |

| Water Solubility | 210 g/L | [2][6] |

| logP (Octanol/Water) | -2.5 (Calculated) | [7] |

| Canonical SMILES | CCC(C(=O)O)N | [1] |

| InChI Key | QWCKQJZIFLGMSD-UHFFFAOYSA-N | [1] |

Synthesis and Chiral Resolution

The synthesis of DL-2-aminobutanoic acid can be achieved through various established methods in organic chemistry. Two common approaches are the Strecker synthesis and the Bucherer-Bergs reaction. Subsequently, the resolution of the racemic mixture is often necessary to obtain the individual enantiomers, which may exhibit distinct biological activities.

Synthesis of DL-2-Aminobutanoic Acid

The Strecker synthesis is a three-step process that begins with an aldehyde, ammonia (B1221849), and cyanide.

-

Experimental Protocol:

-

Imine Formation: Propanal is reacted with ammonia in the presence of a weak acid (e.g., ammonium (B1175870) chloride) to form an imine.

-

α-Aminonitrile Formation: A cyanide salt (e.g., potassium cyanide) is added to the reaction mixture. The cyanide ion acts as a nucleophile, attacking the imine carbon to form an α-aminonitrile.

-

Hydrolysis: The resulting α-aminonitrile is hydrolyzed using a strong acid or base to yield DL-2-aminobutanoic acid.

-

Caption: Strecker synthesis of DL-2-aminobutanoic acid.

The Bucherer-Bergs reaction provides an alternative route to α-amino acids through a hydantoin (B18101) intermediate.

-

Experimental Protocol:

-

Hydantoin Formation: Propanal is reacted with ammonium carbonate and potassium cyanide in a suitable solvent (e.g., aqueous ethanol). This multicomponent reaction forms a 5-ethylhydantoin.

-

Hydrolysis: The hydantoin intermediate is then hydrolyzed with a strong acid or base to open the ring and produce DL-2-aminobutanoic acid.

-

Caption: Bucherer-Bergs reaction for DL-2-aminobutanoic acid synthesis.

Chiral Resolution

The separation of the racemic mixture of DL-2-aminobutanoic acid into its constituent enantiomers is crucial for many applications, particularly in drug development where stereochemistry plays a critical role.[8] One effective method is through diastereomeric salt formation and fractional crystallization.

-

Experimental Protocol for Resolution via Replacing Crystallization:

-

Salt Formation: DL-2-aminobutanoic acid is reacted with a chiral resolving agent, such as (R)- or (S)-methionine p-toluenesulfonate, in a suitable solvent like 1-propanol (B7761284) to form diastereomeric salts.[1]

-

Supersaturation: The solution is heated to dissolve the salts and then cooled to create a supersaturated solution.

-

Preferential Crystallization: By stirring the supersaturated solution at a controlled temperature, one diastereomer will preferentially crystallize out of the solution due to its lower solubility.[1]

-

Isolation and Purification: The crystallized diastereomer is isolated by filtration. The process can be repeated with the other enantiomer of the resolving agent to crystallize the other diastereomer from the mother liquor.

-

Liberation of the Free Amino Acid: The resolved diastereomeric salts are treated with a base (e.g., triethylamine) to neutralize the p-toluenesulfonic acid and liberate the optically pure (R)- or (S)-2-aminobutanoic acid.[1]

-

Analytical Methodologies

A variety of analytical techniques are employed for the characterization and quantification of DL-2-aminobutanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of DL-2-aminobutanoic acid.

-

¹H NMR: The proton NMR spectrum provides information about the different types of protons and their neighboring environments.

-

Sample Preparation: Dissolve the sample in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O), at a concentration of approximately 100 mM. A reference standard like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) can be used. The pH of the solution should be adjusted to a neutral value (e.g., 7.4) using a buffer like sodium phosphate.

-

Data Acquisition: Spectra are typically acquired on a 400 MHz or higher field NMR spectrometer at a constant temperature (e.g., 298 K).

-

-

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

-

Sample Preparation: Similar to ¹H NMR, the sample is dissolved in a deuterated solvent.

-

Data Acquisition: ¹³C NMR spectra are acquired on a suitable NMR spectrometer, often requiring a larger number of scans for adequate signal-to-noise due to the low natural abundance of the ¹³C isotope.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in DL-2-aminobutanoic acid.

-

Experimental Protocol (KBr Pellet Method):

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Pellet Formation: The mixture is placed in a pellet die and pressed under high pressure using a hydraulic press to form a transparent pellet.

-

Analysis: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded.

-

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of DL-2-aminobutanoic acid, aiding in its identification and quantification.

-

Experimental Protocol (LC-MS/MS for Quantification in Biological Samples):

-

Sample Preparation: Biological samples (e.g., plasma, urine) are first deproteinized, often by adding a cold organic solvent like acetonitrile. An internal standard (e.g., an isotopically labeled version of the analyte) is added for accurate quantification.

-

Derivatization (Optional but common for chiral separation): The amino acid enantiomers are often derivatized with a chiral reagent (e.g., Marfey's reagent) to form diastereomers that can be separated on a standard reversed-phase HPLC column.

-

Chromatographic Separation: The prepared sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). Separation is achieved on a suitable column (e.g., C18).

-

Mass Spectrometric Detection: The mass spectrometer is operated in a specific mode, such as Multiple Reaction Monitoring (MRM), to selectively detect and quantify the target analyte and its internal standard.

-

Biological Role and Signaling Pathways

DL-2-aminobutanoic acid is not one of the 20 common proteinogenic amino acids but plays a significant role in metabolism, particularly in the context of oxidative stress and glutathione homeostasis.

Metabolism and Link to Glutathione Synthesis

2-Aminobutanoic acid is metabolically linked to the cysteine and methionine metabolic pathways. It is generated from 2-oxobutyrate, which is a byproduct of cysteine biosynthesis from cystathionine. Cysteine is a rate-limiting substrate for the synthesis of glutathione (GSH), a major intracellular antioxidant.

Under conditions of oxidative stress, the consumption of GSH increases, which in turn can activate the GSH synthetic pathway. This process is often accompanied by an increased production of ophthalmic acid, a glutathione analog, from 2-aminobutanoic acid. Therefore, the levels of 2-aminobutanoic acid can serve as a biomarker for the status of glutathione homeostasis and oxidative stress.[7]

Caption: Metabolic link of 2-aminobutanoic acid to glutathione synthesis.

Activation of AMP-Activated Protein Kinase (AMPK)

Intriguingly, 2-aminobutanoic acid has been shown to increase intracellular glutathione levels by activating AMP-activated protein kinase (AMPK).[7] AMPK is a key cellular energy sensor that, when activated, switches on catabolic pathways that generate ATP while switching off anabolic pathways that consume ATP.

The activation of AMPK by 2-aminobutanoic acid appears to be a protective mechanism against oxidative stress. By boosting glutathione levels, it enhances the cell's antioxidant capacity. This has been demonstrated to have cardioprotective effects in preclinical models.[7]

Caption: 2-Aminobutanoic acid activates AMPK, leading to increased glutathione synthesis and cellular protection.

Applications in Drug Development

The unique properties of 2-aminobutanoic acid and its enantiomers make them valuable in pharmaceutical research and development.

-

Chiral Building Block: The L-enantiomer, L-2-aminobutanoic acid, is a key intermediate in the synthesis of several important drugs, including the anti-epileptic medication levetiracetam (B1674943) and the anti-tuberculosis drug ethambutol.[8]

-

Research Chemical: As a non-proteinogenic amino acid, it is used in peptide synthesis to create peptides with modified structures and properties.[4][9]

-

Therapeutic Potential: The discovery of its role in activating AMPK and modulating glutathione homeostasis suggests that 2-aminobutanoic acid or its derivatives could have therapeutic potential in conditions associated with oxidative stress, such as cardiovascular diseases.[7]

Conclusion

DL-2-aminobutanoic acid is a multifaceted molecule with well-defined physicochemical properties and diverse applications. Its synthesis and chiral resolution are achievable through established chemical protocols, and a range of analytical techniques are available for its characterization and quantification. The emerging understanding of its biological role in modulating glutathione homeostasis through AMPK activation highlights its potential as a therapeutic agent and a valuable tool in biomedical research. This guide provides a foundational resource for scientists and professionals working with this important amino acid.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. researchgate.net [researchgate.net]

- 3. Bucherer-Bergs Reaction [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. AMP-activated protein kinase signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to H-DL-Abu-OH (DL-2-Aminobutanoic Acid)

CAS Number: 2835-81-6

This technical guide provides a comprehensive overview of H-DL-Abu-OH, also known as DL-2-Aminobutanoic acid. The information is intended for researchers, scientists, and drug development professionals, presenting a detailed summary of its chemical properties, synthesis, analytical methods, and known biological context. While this document strives to be exhaustive, it is important to note that publicly available information on the specific biological activity and mechanism of action of DL-2-Aminobutanoic acid is limited.

Chemical and Physical Properties

This compound is a non-proteinogenic α-amino acid, meaning the amino group is attached to the carbon atom adjacent to the carboxyl group.[1][2] It is a racemic mixture of its two enantiomers, D-2-Aminobutanoic acid and L-2-Aminobutanoic acid. It is also referred to as homoalanine, as its side chain is one carbon longer than that of alanine.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| IUPAC Name | 2-Aminobutanoic acid | [] |

| Synonyms | DL-2-Aminobutyric acid, this compound, (±)-2-Aminobutanoic acid, DL-alpha-aminobutyric acid, Butyrine | [5][6][7][8][9][10] |

| CAS Number | 2835-81-6 | [5][6][7][8] |

| Molecular Formula | C₄H₉NO₂ | [][5][6][8][9] |

| Molecular Weight | 103.12 g/mol | [][6][7][8] |

| Appearance | White to off-white crystalline powder/solid | [] |

| Melting Point | >300 °C (decomposes) | |

| Solubility | Soluble in water. | [2] |

| SMILES | CCC(C(=O)O)N | [7] |

| InChI Key | QWCKQJZIFLGMSD-UHFFFAOYSA-N | [5] |

Synthesis and Manufacturing

The synthesis of DL-2-Aminobutanoic acid can be achieved through various chemical methods. One common laboratory-scale synthesis involves the Strecker amino acid synthesis.

Experimental Protocol: Strecker Synthesis of DL-2-Aminobutanoic Acid

This protocol is a generalized representation of the Strecker synthesis, which can be adapted for the preparation of DL-2-Aminobutanoic acid.

-

Step 1: Aldehyde Formation. Propionaldehyde is used as the starting aldehyde.

-

Step 2: Imine Formation. Propionaldehyde is reacted with ammonia (B1221849) in the presence of a cyanide source (e.g., potassium cyanide) to form an α-aminonitrile intermediate. The reaction is typically carried out in an aqueous solution.

-

Step 3: Nitrile Hydrolysis. The resulting α-aminonitrile is then hydrolyzed, usually under acidic or basic conditions, to yield the racemic mixture of DL-2-Aminobutanoic acid.

-

Step 4: Purification. The final product is purified by crystallization or chromatography.

Analytical Methods

The analysis of this compound, particularly the separation of its enantiomers, is crucial for its use in pharmaceutical synthesis. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common method for this purpose.

Experimental Protocol: Chiral HPLC Separation of DL-2-Aminobutanoic Acid

This protocol outlines a general approach for the enantioselective analysis of 2-aminobutanoic acid.

-

Instrumentation: A standard HPLC system equipped with a UV or mass spectrometric detector.

-

Chiral Stationary Phase: A chiral column, such as one based on a cyclodextrin (B1172386) or a derivatized polysaccharide, is used.

-

Mobile Phase: The mobile phase composition is optimized for the specific chiral column and can be a mixture of organic solvents (e.g., acetonitrile, methanol) and aqueous buffers.

-

Sample Preparation: The DL-2-Aminobutanoic acid sample is dissolved in a suitable solvent, filtered, and injected into the HPLC system.

-

Detection: The separated D- and L-enantiomers are detected as they elute from the column. Quantification is achieved by comparing the peak areas to those of known standards.

Biological Role and Activity

The biological role of DL-2-Aminobutanoic acid is not as well-defined as its gamma-isomer, γ-aminobutyric acid (GABA), which is a major inhibitory neurotransmitter in the central nervous system.[11][12] It is crucial to distinguish between these isomers as their biological functions are distinct.

This compound is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation.[3] It is known to be a human metabolite and has been identified in various biological fluids.[13]

4.1. Biosynthesis and Metabolism

In biological systems, α-aminobutyric acid is biosynthesized from the transamination of oxobutyrate, which is an intermediate in the metabolic pathway of isoleucine.[3][13] It can also be derived from the catabolism of methionine, threonine, and serine.[13]

4.2. Pharmacological and Biological Context

While specific signaling pathways involving DL-2-Aminobutanoic acid are not well-documented, its enantiomers are utilized as chiral building blocks in the synthesis of pharmaceuticals.

-

(S)-2-Aminobutanoic acid is a key intermediate in the synthesis of the anti-epileptic drug Levetiracetam .[14]

-

It is also used in the synthesis of the anti-tuberculosis drug Ethambutol .[14]

Derivatives of 2-amino-4-bis(aryloxybenzyl)aminobutanoic acids (AABA) have been investigated as inhibitors of amino acid transporters like ASCT2, SNAT2, and LAT1, which are often upregulated in cancer cells.[15] However, this research focuses on structurally modified versions of AABA and not the parent compound itself.

There is a notable lack of studies detailing specific receptor binding affinities, enzyme inhibition kinetics, or direct effects on cellular signaling pathways for this compound. Therefore, no specific signaling pathway diagrams or detailed experimental protocols for biological assays can be provided at this time based on the available literature.

Safety and Handling

This compound is generally considered a stable compound. Standard laboratory safety precautions should be observed when handling.

Table 2: Safety and Handling Information

| Aspect | Recommendation |

| Personal Protective Equipment | Safety glasses, gloves, and a lab coat should be worn. |

| Storage | Store in a cool, dry place away from incompatible materials. |

| In case of contact | In case of eye or skin contact, flush with copious amounts of water. |

| In case of inhalation | Move to fresh air. |

| In case of ingestion | Rinse mouth with water. |

Conclusion

This compound (DL-2-Aminobutanoic acid) is a well-characterized non-proteinogenic amino acid with established physicochemical properties, synthesis routes, and analytical methods. Its primary and most significant application in the fields of drug discovery and development is as a chiral building block for the synthesis of important pharmaceutical compounds.

While it is known to be a human metabolite, there is a conspicuous absence of in-depth research into its direct biological activities, mechanism of action, and involvement in cellular signaling pathways in the public domain. Future research may yet uncover specific biological roles for this molecule, but at present, its significance lies predominantly in its utility as a synthetic intermediate. Researchers and drug development professionals should be mindful of the distinction between this alpha-amino acid and the neurotransmitter GABA to avoid confusion regarding their respective biological functions.

References

- 1. α-Aminobutyric Acid Constrains Macrophage-Associated Inflammatory Diseases through Metabolic Reprogramming and Epigenetic Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Showing Compound L-2-Aminobutanoic acid (FDB012537) - FooDB [foodb.ca]

- 3. α-Aminobutyric acid - Wikipedia [en.wikipedia.org]

- 5. dl-2-Aminobutyric acid [webbook.nist.gov]

- 6. DL-2-Aminobutyric acid, 99% | Fisher Scientific [fishersci.ca]

- 7. 99%, for peptide synthesis, <I>ReagentPlus</I><SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 8. goldbio.com [goldbio.com]

- 9. bmse000390 DL-2-Aminobutyric at BMRB [bmrb.io]

- 10. Exposome-Explorer - 2-Aminobutyric acid (Compound) [exposome-explorer.iarc.fr]

- 11. Frontiers | Recent advances of γ-aminobutyric acid: Physiological and immunity function, enrichment, and metabolic pathway [frontiersin.org]

- 12. Physiology, GABA - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Human Metabolome Database: Showing metabocard for L-alpha-Aminobutyric acid (HMDB0000452) [hmdb.ca]

- 14. Buy DL-2-Aminobutyric acid | 2835-81-6 [smolecule.com]

- 15. Frontiers | Disruption of Amino Acid Homeostasis by Novel ASCT2 Inhibitors Involves Multiple Targets [frontiersin.org]

A Technical Guide to DL-Alpha-Aminobutyric Acid and Its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of DL-alpha-aminobutyric acid, its synonyms, and its roles in various biological processes. This document details quantitative data, experimental protocols, and key signaling pathways, offering valuable insights for researchers in drug development and related scientific fields.

Chemical Identity and Synonyms

DL-alpha-aminobutyric acid is a non-proteinogenic α-amino acid. It is crucial to recognize its various synonyms and chemical identifiers to navigate the existing body of research effectively.

| Identifier Type | Identifier |

| IUPAC Name | 2-Aminobutanoic acid |

| Synonyms | DL-2-Aminobutyric acid, DL-2-Aminobutanoic acid, DL-α-Amino-n-butyric acid, (±)-2-aminobutyric acid, AABA, Homoalanine, Butyrine |

| CAS Number | 2835-81-6 |

| Molecular Formula | C4H9NO2 |

| Molecular Weight | 103.12 g/mol |

| InChI Key | QWCKQJZIFLGMSD-UHFFFAOYSA-N |

Biological Significance and Therapeutic Potential

DL-alpha-aminobutyric acid (AABA) is a metabolite derived from the catabolism of methionine, threonine, and serine. It plays a significant role in various physiological and pathological conditions, including metabolic disorders and inflammatory diseases.

Role in Inflammatory Diseases

Recent studies have highlighted the immunomodulatory function of AABA, particularly in the context of macrophage polarization. AABA has been shown to inhibit the polarization and function of pro-inflammatory M1 macrophages. This has significant implications for the treatment of inflammatory diseases. For instance, in murine models of sepsis and colitis, administration of AABA led to prolonged survival and reduced disease severity, respectively[1].

Metabolic Regulation

AABA has been found to ameliorate metabolic dysfunction-associated steatotic liver disease (MASLD) in mice fed a high-fat/high-cholesterol diet. It achieves this by modulating lipid metabolism in the liver, suppressing de novo lipogenesis, and upregulating fatty acid oxidation and autophagy. This is partly mediated by the enhancement of the AMPK/SIRT1 pathway. Furthermore, AABA remodels the gut microbiome and inhibits ileal FXR-Fgf15 signaling, which increases the expression of hepatic Cyp7a1 to eliminate cholesterol buildup[2].

Precursor to Ophthalmic Acid

AABA is a precursor in the biosynthesis of ophthalmic acid, a tripeptide analog of glutathione (B108866) where cysteine is replaced by α-aminobutyric acid[3]. The synthesis is catalyzed by the same enzymes involved in glutathione synthesis[3]. Ophthalmic acid levels have been observed to increase under conditions of amino acid catabolism, such as fasting[4].

Quantitative Data

The following tables summarize key quantitative findings from experimental studies involving AABA.

Effect of AABA on Cytokine Secretion in LPS-Stimulated Macrophages

| Cytokine | Treatment | Concentration (pg/mL) | Fold Change vs. LPS |

| IL-6 | Control | Not Detected | - |

| LPS | ~2500 | - | |

| LPS + AABA | ~1000 | ↓ ~2.5x | |

| TNF-α | Control | Not Detected | - |

| LPS | ~3000 | - | |

| LPS + AABA | ~1500 | ↓ ~2x |

Data extracted from graphical representations in Li et al., 2023. The values are approximate.[1]

AABA Levels in Human Plasma

| Condition | Analyte | Concentration (µM) |

| Healthy Controls | alpha-aminobutyric acid | Varies |

| Functional Gut Disorders | alpha-aminobutyric acid | Significant differences in pairwise comparisons for branched-chain amino acids, ornithine, and alpha-aminobutyric acid[5] |

Quantification of GABA and L-AABA in Human Serum

| Analyte | Mean Concentration (µM) | Standard Deviation (µM) |

| GABA | 0.146 | 0.035 |

| L-AABA | 20.6 | 7.3 |

Data from a cohort of 120 healthy non-Hispanic human subjects (aged 20-85 years).[6]

Experimental Protocols

This section provides an overview of key experimental methodologies relevant to the study of DL-alpha-aminobutyric acid.

Quantification of Aminobutyric Acids by LC-MS/MS

A sensitive and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous quantification of six underivatized aminobutyric acid isomers, including D,L-AABA, in biological fluids.

Sample Preparation:

-

10 µL of biological fluid (e.g., serum) is used for analysis.

-

Proteins are precipitated, and the supernatant is directly analyzed.

LC-MS/MS Analysis:

-

The method enables baseline separation of the isomers.

-

Analysis time is approximately 27 minutes.

-

Limits of detection (LODs) are in the low micromolar range (e.g., 0.16 µM for L-AABA and D-AABA)[7].

In Vivo Synthesis of Ophthalmic Acid

This protocol describes the in vivo study of ophthalmic acid synthesis in mice following the administration of L-alpha-aminobutyrate.

Procedure:

-

Administer L-alpha-aminobutyrate to mice.

-

At specified time points, collect liver and kidney tissues.

-

Homogenize the tissues and perform biochemical analysis to quantify the levels of ophthalmic acid and precursor molecules.

-

Radiolabeled precursors, such as L-gamma-[G-¹⁴C]glutamyl-L-alpha-aminobutyrate, can be used to trace the metabolic fate of the administered compounds[8].

Analysis of Macrophage Polarization

Cell Culture and Stimulation:

-

Bone-marrow-derived macrophages (BMDMs) are stimulated with lipopolysaccharide (LPS) to induce M1 polarization.

-

Cells are treated with AABA to investigate its effects on macrophage activation and function[1].

Analysis Techniques:

-

ELISA: To measure the secretion of cytokines such as IL-6 and TNF-α in the cell culture supernatant[1].

-

Real-time PCR: To quantify the mRNA expression of M1 marker genes (e.g., Nos2, Tnfa, Il6)[1].

-

Western Blotting: To determine the protein expression levels of key signaling molecules (e.g., iNOS, EZH2)[1].

-

Flow Cytometry: To analyze the expression of cell surface markers associated with macrophage activation (e.g., CD80, CD86)[1].

-

Chromatin Immunoprecipitation (ChIP)-qPCR: To investigate epigenetic modifications, such as H3K27me3 enrichment at the promoter regions of inflammatory genes[1].

Signaling Pathways and Logical Relationships

AABA-Mediated Regulation of Macrophage Polarization

AABA has been shown to suppress M1 macrophage polarization through an epigenetic mechanism involving the histone methyltransferase EZH2.

Caption: AABA signaling pathway in macrophages.

Biosynthesis of Ophthalmic Acid

Ophthalmic acid is synthesized from its precursors, including AABA, through the same enzymatic pathway as glutathione.

Caption: Ophthalmic acid biosynthesis pathway.

Non-Ribosomal Peptide Synthesis (NRPS) Workflow

Homoalanine (AABA) is incorporated into non-ribosomal peptides through a modular enzymatic assembly line.

Caption: Non-ribosomal peptide synthesis workflow.

References

- 1. α-Aminobutyric Acid Constrains Macrophage-Associated Inflammatory Diseases through Metabolic Reprogramming and Epigenetic Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alpha-aminobutyric acid ameliorates diet-induced metabolic dysfunction-associated steatotic liver disease (MASLD) progression in mice via enhancing AMPK/SIRT1 pathway and modulating the gut-liver axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ophthalmic acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Concentrations of Plasma Amino Acids and Neurotransmitters in Participants with Functional Gut Disorders and Healthy Controls - PMC [pmc.ncbi.nlm.nih.gov]

- 6. γ-Aminobutyric acids (GABA) and serum GABA/AABA (G/A) ratio as potential biomarkers of physical performance and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of ophthalmic acid in liver and kidney in vivo - PMC [pmc.ncbi.nlm.nih.gov]

H-DL-Abu-OH: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Non-Proteinogenic Amino Acid DL-2-Aminobutyric Acid

Abstract

H-DL-Abu-OH, chemically known as DL-2-aminobutyric acid, is a non-proteinogenic α-amino acid that is gaining increasing attention in the scientific community. As a derivative of alanine, this small molecule serves as a versatile building block in peptide synthesis and holds significant potential in pharmaceutical development.[1][2][3] Its applications range from being a critical chiral intermediate in the synthesis of antiepileptic and anti-tuberculosis medications to demonstrating immunomodulatory effects by influencing macrophage polarization.[4][5] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, analytical methodologies, and biological significance, with a focus on its role in inflammatory pathways. Detailed experimental protocols and data are presented to facilitate further research and application in drug discovery and development.

Chemical and Physical Properties

This compound, with the chemical formula C4H9NO2 and a molecular weight of 103.12 g/mol , is a white to off-white solid.[1][3] It is the racemic mixture of the D- and L-enantiomers of 2-aminobutyric acid. This compound is soluble in water and exhibits a high melting point, characteristic of amino acids. A summary of its key physicochemical properties is provided in Table 1.

| Property | Value | Reference |

| Molecular Formula | C4H9NO2 | [1] |

| Molecular Weight | 103.12 g/mol | [1] |

| CAS Number | 2835-81-6 | [1] |

| Appearance | White to off-white solid | [1][3] |

| Melting Point | 291 °C (decomposes) | [6][7] |

| Water Solubility | 210 g/L | [8] |

| pKa | 2.29 (at 25°C) | [9] |

| logP | -2.69 (estimated) | ChemSpider |

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

The laboratory and industrial synthesis of DL-2-aminobutyric acid is most commonly achieved through the Strecker synthesis.[5][10][11][12] This method provides a straightforward approach to producing racemic α-amino acids from aldehydes.

Strecker Synthesis Workflow

The Strecker synthesis is a three-step process that begins with the reaction of an aldehyde with ammonia (B1221849) in the presence of cyanide. This is followed by the hydrolysis of the resulting α-aminonitrile to yield the desired amino acid.

Caption: Strecker synthesis workflow for this compound.

Experimental Protocol: Strecker Synthesis of DL-2-Aminobutyric Acid

Materials:

-

Propanal

-

Ammonium (B1175870) chloride (NH4Cl)

-

Sodium cyanide (NaCN)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Diethyl ether

-

Water

Procedure:

-

Imine Formation: In a well-ventilated fume hood, dissolve ammonium chloride in water. Add propanal to this solution and stir at room temperature.

-

Aminonitrile Formation: Slowly add an aqueous solution of sodium cyanide to the reaction mixture. Continue stirring at room temperature. The reaction is typically monitored by thin-layer chromatography (TLC).

-

Extraction: Once the reaction is complete, extract the α-aminonitrile with diethyl ether. Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent.

-

Hydrolysis: Add concentrated hydrochloric acid to the crude α-aminonitrile and reflux the mixture.

-

Isolation: After hydrolysis, cool the reaction mixture and neutralize with a sodium hydroxide solution to precipitate the DL-2-aminobutyric acid.

-

Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., water/ethanol mixture) to obtain pure this compound.

Analytical Methods for Quantification and Characterization

Accurate quantification and characterization of this compound are crucial for its application in research and drug development. Various analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used method for the analysis of amino acids.[13] For this compound, reversed-phase HPLC with pre-column derivatization is a common approach.

Experimental Protocol: HPLC Analysis of this compound

Sample Preparation and Derivatization:

-

Prepare a standard solution of this compound in a suitable solvent (e.g., water or a buffer).

-

To an aliquot of the sample or standard, add a derivatizing agent such as 2,4-dinitrofluorobenzene (DNFB) in the presence of a weak base (e.g., sodium bicarbonate).[14]

-

Incubate the mixture to allow the derivatization reaction to complete.

-

Dilute the derivatized sample with the mobile phase before injection.

HPLC Conditions:

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Acetonitrile/Water (1:1, v/v) |

| Mobile Phase B | 0.05 M KH2PO4 (pH 3.3-3.7) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection | UV at 350 nm |

| Injection Volume | 20 µL |

Table 2: Typical HPLC Conditions for this compound Analysis.[14]

Spectroscopic Characterization

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are essential for the structural elucidation and confirmation of this compound.

1H NMR Spectroscopy: The 1H NMR spectrum of DL-2-aminobutyric acid in D2O typically shows a triplet corresponding to the methyl protons, a multiplet for the methylene (B1212753) protons, and a triplet for the α-proton.[15]

FTIR Spectroscopy: The FTIR spectrum of DL-2-aminobutyric acid exhibits characteristic absorption bands for the amine (N-H stretching and bending), carboxylic acid (O-H and C=O stretching), and alkyl groups (C-H stretching and bending).[16][17]

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H | Stretching (amine) | 3000-3500 |

| C-H | Stretching (alkyl) | 2878-3065 |

| C=O | Stretching (carboxyl) | ~1700 |

| N-H | Bending (amine) | ~1600 |

| C-N | Stretching | 1300-1365 |

Table 3: Characteristic FTIR Absorption Bands for this compound.[16][17]

Biological Significance and Applications

This compound and its enantiomers are of significant interest due to their diverse biological activities and applications in drug development.

Role in Drug Synthesis

DL-2-aminobutyric acid serves as a crucial chiral building block in the synthesis of various active pharmaceutical ingredients (APIs).[4] It is a key intermediate in the production of the anti-epileptic drug Levetiracetam and the anti-tuberculosis drug Ethambutol.[18][19]

Immunomodulatory Effects: Macrophage Polarization

Recent studies have highlighted the immunomodulatory potential of α-aminobutyric acid (AABA). It has been shown to constrain inflammatory diseases by modulating macrophage polarization.[5][20] AABA inhibits the polarization of pro-inflammatory M1 macrophages and promotes a shift towards an anti-inflammatory M2 phenotype.[5]

Signaling Pathway of AABA in Macrophage Polarization

Caption: AABA's role in macrophage polarization.

Experimental Workflow: Investigating the Effect of AABA on Macrophage Polarization

Caption: Workflow for macrophage polarization study.

Safety and Handling

This compound is generally considered to be of low toxicity. However, as with any chemical reagent, appropriate safety precautions should be taken. It may cause eye and skin irritation.[9][21] It is recommended to handle this compound in a well-ventilated area and to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a non-proteinogenic amino acid with significant potential in both synthetic chemistry and pharmacology. Its utility as a chiral building block is well-established, and emerging research on its immunomodulatory properties opens up new avenues for therapeutic development. This guide has provided a comprehensive overview of its properties, synthesis, analysis, and biological roles to support and encourage further investigation into this promising molecule. The detailed protocols and structured data presented herein are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Alpha-Aminobutyric acid (AABA) | Instalab [instalab.com]

- 4. Frontiers | Recent advances of γ-aminobutyric acid: Physiological and immunity function, enrichment, and metabolic pathway [frontiersin.org]

- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 6. D-2-Aminobutyric acid(2623-91-8) 13C NMR [m.chemicalbook.com]

- 7. DL-2-アミノ酪酸 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 8. DL-2-Aminobutyric acid | 2835-81-6 [chemicalbook.com]

- 9. DL-2-AMINOBUTYRIC ACID | 80-60-4 [amp.chemicalbook.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]

- 12. medschoolcoach.com [medschoolcoach.com]

- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 14. CN102539600B - Method for detecting aminobutyric acid in sample by high efficiency liquid chromatography - Google Patents [patents.google.com]

- 15. DL-2-Aminobutyric acid(2835-81-6) 1H NMR [m.chemicalbook.com]

- 16. tandfonline.com [tandfonline.com]

- 17. tandfonline.com [tandfonline.com]

- 18. nbinno.com [nbinno.com]

- 19. dl-2-Aminobutyric acid [webbook.nist.gov]

- 20. α-Aminobutyric Acid Constrains Macrophage-Associated Inflammatory Diseases through Metabolic Reprogramming and Epigenetic Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to H-DL-Abu-OH (DL-α-Aminobutyric Acid)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of H-DL-Abu-OH, also known as DL-α-Aminobutyric acid, a non-proteinogenic amino acid of significant interest in various scientific fields. This document details its physicochemical properties, relevant experimental protocols, and biological significance, including its metabolic origins and role in cellular signaling.

Physicochemical and Quantitative Data

This compound is a racemic mixture of the D and L enantiomers of α-aminobutyric acid. Its fundamental properties are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Molecular Weight | 103.12 g/mol | [1][2] |

| Chemical Formula | C₄H₉NO₂ | [1] |

| CAS Number | 2835-81-6 | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 291 °C (decomposes) | [3] |

| Water Solubility | 143,800 mg/L at 25 °C (estimated) | [3] |

| IUPAC Name | (RS)-2-aminobutanoic acid | [4] |

| Synonyms | DL-2-Aminobutyric acid, DL-alpha-Aminobutyric acid, DL-Butyrine, DL-Homoalanine | [4] |

Biological Significance and Signaling Pathways

This compound, as the alpha-isomer of aminobutyric acid, is distinct from the well-known neurotransmitter γ-aminobutyric acid (GABA).[5][6] While not a direct component of the canonical GABAergic signaling pathway, α-aminobutyric acid (AABA) plays important roles in metabolism and has emerging significance in cellular signaling and as a biomarker.

AABA is primarily a byproduct of the metabolic pathways of methionine and threonine.[7] Its levels in biological fluids can reflect underlying metabolic shifts and have been associated with physical performance, aging, and liver health.[7] The ratio of GABA to AABA has been proposed as a potential marker of aging, linking brain and muscle function.[7]

Recent research has illuminated a role for AABA in regulating inflammatory responses. Specifically, AABA has been shown to constrain M1 macrophage polarization and function.[8] This immunomodulatory effect is achieved through metabolic reprogramming—promoting oxidative phosphorylation (OXPHOS) and the metabolism of glutamine and arginine while inhibiting glycolysis.[8] Furthermore, AABA can induce epigenetic modifications by increasing the trimethylation of histone H3K27 at the promoter regions of inflammatory genes associated with M1 macrophages, thereby inhibiting their expression.[8]

Below is a diagram illustrating the metabolic origins of α-aminobutyric acid.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This compound is a valuable building block in the synthesis of novel peptides, where its incorporation can influence peptide structure and function. The following is a generalized protocol for the manual solid-phase synthesis of a peptide containing an this compound residue using Fmoc chemistry.

Materials and Equipment:

-

Fmoc-protected amino acids (including Fmoc-DL-Abu-OH)

-

Appropriate resin (e.g., Wang or Rink Amide resin)

-

Coupling reagents (e.g., HBTU, HATU)

-

Activation base (e.g., DIPEA, NMM)

-

Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

-

Solvents: DMF, DCM, Methanol

-

Cleavage cocktail (e.g., TFA-based)

-

Peptide synthesis vessel

-

Shaker or automated peptide synthesizer

-

HPLC for purification

-

Mass spectrometer for characterization

Workflow Diagram:

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

-

Amino Acid Coupling: Activate the incoming Fmoc-protected amino acid (e.g., Fmoc-DL-Abu-OH) with a coupling reagent and an activation base in DMF. Add this solution to the resin and allow it to react to form a new peptide bond.

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to cleave the peptide from the resin and remove any side-chain protecting groups.

-

Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether and collect it by centrifugation.

-

Purification and Analysis: Purify the crude peptide using reverse-phase HPLC and confirm its identity and purity by mass spectrometry.

Analytical Quantification by HPLC

The quantification of this compound in biological samples or as a component of a mixture can be achieved using HPLC, often with pre-column derivatization to enhance detection.

Principle:

Amino acids are derivatized with a fluorescent tag, such as o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, to form highly fluorescent isoindole derivatives. These derivatives are then separated by reverse-phase HPLC and quantified using a fluorescence detector.

Materials and Equipment:

-

HPLC system with a fluorescence detector

-

Reverse-phase C18 column

-

OPA derivatizing reagent

-

Mobile phases (e.g., sodium acetate (B1210297) buffer and methanol/acetonitrile)

-

This compound standard

-

Internal standard (e.g., norvaline)

General Procedure:

-

Sample Preparation: Deproteinize plasma or other biological samples using an acid (e.g., trichloroacetic acid) followed by centrifugation and filtration.

-

Derivatization: Mix the sample or standard with the OPA reagent. The reaction is typically rapid at room temperature.

-

HPLC Analysis: Inject the derivatized sample onto the C18 column. Elute the components using a gradient of increasing organic mobile phase.

-

Detection: Monitor the elution of the derivatized amino acids using a fluorescence detector (e.g., excitation at 340 nm, emission at 450 nm).

-

Quantification: Determine the concentration of this compound by comparing its peak area to that of a known standard, using an internal standard to correct for variations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. dl-2-Aminobutyric acid [webbook.nist.gov]

- 3. Human Metabolome Database: Showing metabocard for L-alpha-Aminobutyric acid (HMDB0000452) [hmdb.ca]

- 4. Alpha-Aminobutyric Acid | C4H9NO2 | CID 6657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Aminobutyric acid - Wikipedia [en.wikipedia.org]

- 6. Metabolite of the month - Aminobutyric acids - biocrates life sciences gmbh [biocrates.com]

- 7. Alpha-Aminobutyric acid (AABA) | Instalab [instalab.com]

- 8. α-Aminobutyric Acid Constrains Macrophage-Associated Inflammatory Diseases through Metabolic Reprogramming and Epigenetic Modification - PMC [pmc.ncbi.nlm.nih.gov]

H-DL-Abu-OH: A Technical Guide to a Non-Proteinogenic Amino Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction